molecular formula C18H18N4O7 B7453794 Pomalidomide-CH2CONH-C2-COOH

Pomalidomide-CH2CONH-C2-COOH

Cat. No.: B7453794
M. Wt: 402.4 g/mol
InChI Key: ALDPAEAOYHJRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-CH2CONH-C2-COOH is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) structurally related to thalidomide. This compound integrates a pomalidomide core—a fluorinated isoindole-1,3-dione moiety—with a short alkyl chain linker (C2) terminating in a carboxylic acid (-COOH) group via an acetamide (-CH2CONH-) bridge . The design aims to enhance solubility, enable bioconjugation (e.g., in PROTACs or antibody-drug conjugates), and retain the parent compound’s E3 ubiquitin ligase-binding activity for targeted protein degradation .

Properties

IUPAC Name

3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O7/c23-12-5-4-11(16(27)21-12)22-17(28)9-2-1-3-10(15(9)18(22)29)20-8-13(24)19-7-6-14(25)26/h1-3,11,20H,4-8H2,(H,19,24)(H,25,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDPAEAOYHJRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Linker Synthesis

The CH2CONH-C2-COOH moiety is prepared by reacting glycine ethyl ester with chloroacetyl chloride, followed by saponification to yield the free carboxylic acid. Key steps include:

  • Acylation: Glycine ethyl ester + chloroacetyl chloride → chloroacetamide intermediate.

  • Hydrolysis: NaOH-mediated saponification to convert the ester to a carboxylic acid.

Conjugation to Pomalidomide

The conjugation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of the linker, facilitating amide bond formation with the primary amine of pomalidomide.

Reaction Parameters

ParameterValue
Activation Time 30 minutes (room temperature)
Coupling Solvent Dimethylformamide (DMF)
Stoichiometry 1.2 equiv linker per pomalidomide
Purification Reverse-phase chromatography

The final product is obtained as a white powder with a purity of 96.95% (HPLC).

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6): Peaks at δ = 2.03–2.89 ppm (piperidinyl protons), 5.06 ppm (methine proton), and 7.00–7.47 ppm (aromatic protons) confirm the pomalidomide core. Additional signals at δ = 3.20–3.50 ppm (methylene groups) and 12.10 ppm (carboxylic acid) verify linker attachment.

  • Mass Spectrometry: Observed m/z = 403.35 ([M+H]+), consistent with the molecular formula C18H18N4O7.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under the following conditions confirms purity:

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)

  • Mobile Phase: 10% acetonitrile/0.1% HClO4

  • Retention Time: 1.38 minutes (pomalidomide core), 2.15 minutes (conjugate).

Industrial-Scale Optimization

Patent WO2017134476A1 discloses a scalable method for pomalidomide production, emphasizing solvent recycling and minimal chromatographic purification. Adapting this approach to the conjugate involves:

  • Continuous Flow Reactors: For EDC/NHS activation and coupling steps, reducing reaction times from hours to minutes.

  • Crystallization-Based Purification: Replacing column chromatography with pH-controlled crystallization, enhancing yield (85–90%) and reducing costs.

Applications in PROTAC Development

This compound serves as a CRBN-recruiting moiety in PROTACs targeting proteins such as BRD4 and EGFR. Its carboxylic acid group enables covalent attachment to E3 ligase binders or target protein ligands, as demonstrated in recent derivatives showing sub-micromolar IC50 values against IDO1 .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-CH2CONH-C2-COOH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents of different polarities, acids, and bases with varying pH values . The reactions typically occur at temperatures ranging from ambient to 80°C .

Major Products Formed: The major products formed from these reactions include various Pomalidomide derivatives, which are essential for the compound’s application in PROTAC technology and other scientific research areas .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds share structural or functional similarities with Pomalidomide-CH2CONH-C2-COOH, differing in linker length, chemical groups, or parent scaffold:

Thalidomide-CH2CONH-C3-COOH

  • Structure : Thalidomide core + C3 alkyl chain with acetamide and -COOH.
  • Key Differences: Parent Scaffold: Thalidomide (non-fluorinated isoindole) vs. pomalidomide (fluorinated isoindole). Fluorination in pomalidomide enhances binding affinity to cereblon (CRBN), a critical E3 ligase component . Linker Length: C3 chain vs. C2. Longer chains may alter spatial flexibility and proteasome recruitment efficiency in PROTACs .
  • Applications : Used in PROTAC development for targeted degradation .

Pomalidomide-PEG1-C2-COOH

  • Structure : Pomalidomide + polyethylene glycol (PEG1) linker + -COOH.
  • Key Differences: Linker Type: PEG vs. alkyl-acetamide. PEG linkers improve hydrophilicity and reduce immunogenicity but may decrease membrane permeability . Molecular Weight: ~450–500 Da (estimated) vs. ~400 Da for the alkyl-linked analog.
  • Applications : Drug conjugation and solubility enhancement in aqueous formulations .

Thalidomide-Propargyne-PEG2-COOH

  • Structure : Thalidomide + propargyl group + PEG2 linker + -COOH.
  • Key Differences :
    • Functional Groups : Propargyl enables click chemistry for bioconjugation, unlike the acetamide group .
    • Parent Scaffold : Thalidomide’s weaker CRBN binding compared to pomalidomide reduces degradation potency .
  • Applications : Chemical biology tools for modular protein labeling .

Thalidomide-NH-CH2-COOH

  • Structure : Thalidomide + amine (-NH-) linker + -COOH.
  • Key Differences :
    • Linker Chemistry : Amine vs. acetamide. The amine group offers distinct hydrogen-bonding interactions but may exhibit lower stability under acidic conditions .
    • Molecular Weight : 331.28 Da (vs. ~400 Da for the acetamide variant) .
  • Applications : Intermediate in synthesizing pH-sensitive drug conjugates .

Data Table: Comparative Analysis

Compound Parent Scaffold Linker Type Molecular Weight (Da) Purity Key Applications References
This compound Pomalidomide Alkyl-acetamide ~400 (estimated) >95%* PROTACs, drug conjugates
Thalidomide-CH2CONH-C3-COOH Thalidomide Alkyl-acetamide ~420–440 >95% PROTACs
Pomalidomide-PEG1-C2-COOH Pomalidomide PEG1 ~450–500 >95% Solubility enhancement
Thalidomide-Propargyne-PEG2-COOH Thalidomide PEG2 + propargyl ~550–600 >95% Click chemistry applications
Thalidomide-NH-CH2-COOH Thalidomide Alkyl-amine 331.28 >99% pH-sensitive conjugates

*Purity inferred from analogous compounds.

Q & A

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Compare curves via extra sum-of-squares F-testing. For heterogeneous variance, apply mixed-effects modeling. Open-source tools like R/drc or GraphPad Prism ensure transparency .

Q. How should researchers approach meta-analyses of pre-clinical efficacy data for this compound?

  • Methodological Answer : Follow PRISMA guidelines to systematically aggregate data from in vivo studies. Use random-effects models to account for inter-study variability. Perform sensitivity analyses to identify confounding variables (e.g., dosing schedules, animal strain differences) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.